molecular formula C12H14N4O4S B2542811 N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1172720-45-4

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2542811
CAS No.: 1172720-45-4
M. Wt: 310.33
InChI Key: IDQFUIXILMDWBC-UHFFFAOYSA-N
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Description

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a chemical compound with the molecular formula C12H14N4O3S It is known for its unique structure, which includes an oxadiazole ring and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves the reaction of 4-(dimethylsulfamoyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the acetylation of the oxadiazole ring to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[dimethylsulfamoyl]phenyl}acetamide
  • N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}propionamide
  • N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide

Uniqueness

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide stands out due to its unique combination of the oxadiazole ring and the dimethylsulfamoyl group. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-8(17)13-12-15-14-11(20-12)9-4-6-10(7-5-9)21(18,19)16(2)3/h4-7H,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQFUIXILMDWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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